molecular formula C11H15N3O2 B1524828 2-(3-Aminopiperidin-1-yl)pyridine-4-carboxylic acid CAS No. 1250071-50-1

2-(3-Aminopiperidin-1-yl)pyridine-4-carboxylic acid

カタログ番号: B1524828
CAS番号: 1250071-50-1
分子量: 221.26 g/mol
InChIキー: IVORZIPMSJUTBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context of Piperidine-Pyridine Hybrid Compounds

The historical development of piperidine-pyridine hybrid compounds traces back to the independent discoveries of the parent heterocyclic systems in the mid-nineteenth century. Piperidine was first reported in 1850 by Scottish chemist Thomas Anderson, who isolated this saturated six-membered nitrogen heterocycle during investigations of organic matter pyrolysis. Anderson's initial work involved reacting piperine with nitric acid, establishing the foundational chemistry that would later enable synthetic access to piperidine derivatives. The significance of this discovery became apparent as researchers recognized piperidine's prevalence in natural alkaloids and its potential for pharmaceutical applications.

Pyridine's discovery followed a parallel timeline, with Thomas Anderson again playing a pivotal role in 1849 when he examined oils obtained from high-temperature heating of animal bones. Anderson isolated a colorless liquid with distinctive odor characteristics, from which he obtained pure pyridine two years later. The name "pyridine" derives from the Greek word "pyr" meaning fire, reflecting the high-temperature conditions required for its initial isolation. Wilhelm Körner and James Dewar's 1869-1871 structural elucidation work established pyridine's relationship to benzene, proposing that pyridine's structure derived from benzene through nitrogen substitution for a carbon-hydrogen unit.

The first synthetic preparation of pyridine marked a crucial milestone in 1876 when William Ramsay combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, representing the first synthesis of a heteroaromatic compound. This breakthrough opened pathways for systematic pyridine chemistry development and subsequent hybrid molecule construction. Arthur Rudolf Hantzsch's 1881 description of the Hantzsch pyridine synthesis provided a reliable route to pyridine derivatives using β-keto acids, aldehydes, and ammonia or its salts, establishing methodologies that remain relevant for contemporary synthesis.

Industrial production methods evolved significantly with Aleksei Chichibabin's 1924 invention of the Chichibabin pyridine synthesis reaction, which utilized inexpensive reagents and became the foundation for large-scale pyridine production. The Chichibabin method involves condensation reactions of aldehydes, ketones, and α,β-unsaturated carbonyl compounds in ammonia or ammonia derivatives, achieving yields around 30% despite the modest efficiency. Modern industrial processes typically employ formaldehyde and acetaldehyde as starting materials, proceeding through acrolein formation via Knoevenagel condensation, followed by acrolein condensation with acetaldehyde and ammonia to yield dihydropyridine, which undergoes oxidation to pyridine.

The convergence of piperidine and pyridine chemistry into hybrid systems gained momentum during the twentieth century as medicinal chemists recognized the complementary properties offered by combining these heterocyclic frameworks. Piperidine and pyridine nuclei demonstrate essential roles as structural foundations for agricultural chemicals, pharmaceutical agents, and industrial applications. The development of novel synthetic methods for these heterocyclic compounds and their respective hybrids became a fascinating research theme, driven by the wide range of biological activities exhibited by derivatives incorporating both ring systems.

Contemporary research has documented numerous synthetic approaches to piperidine-pyridine hybrids, including multicomponent reactions, cascade cyclizations, and metal-catalyzed coupling strategies. Recent advances in piperidine derivative synthesis encompass palladium-catalyzed hydrogenation methods that enable selective reduction of pyridine rings to piperidines while preserving other functional groups. These methodological developments have facilitated access to complex molecular architectures like this compound, which would have been challenging to prepare using historical synthetic approaches.

Historical Milestone Year Key Discovery Impact on Hybrid Development
Piperidine isolation 1850 Thomas Anderson's piperine nitric acid reaction Established piperidine as accessible heterocycle
Pyridine discovery 1849-1851 Anderson's bone oil investigation Provided aromatic nitrogen heterocycle foundation
First pyridine synthesis 1876 Ramsay's acetylene-hydrogen cyanide coupling Enabled synthetic heteroaromatic chemistry
Hantzsch pyridine synthesis 1881 β-keto acid/aldehyde/ammonia condensation Established reliable pyridine synthesis methodology
Chichibabin synthesis 1924 Industrial pyridine production method Enabled large-scale heterocycle availability

Significance of Carboxylic Acid Functionality in Heterocyclic Systems

The carboxylic acid functional group assumes a cardinal role in both biochemical systems and pharmaceutical design, with its presence in this compound contributing significantly to the compound's potential therapeutic utility. Approximately 25% of all commercialized pharmaceutical agents contain carboxylic acid groups, demonstrating the fundamental importance of this functionality in drug development. The carboxylic acid moiety's unique combination of acidity, hydrogen bonding capability, and electrostatic interaction potential makes it an essential pharmacophoric element in diverse therapeutic classes.

Carboxylic acid groups function as highly effective solubilizers in biological systems, positively impacting water solubility through ionization at physiological pH values. At physiological pH, carboxylic acids exist predominantly in their deprotonated carboxylate form, resulting in enhanced solvation and more favorable aqueous solubilities compared to neutral molecules of similar lipophilicity. This ionization-dependent solubility modulation proves particularly valuable for heterocyclic systems like this compound, where the carboxylate can improve the overall aqueous solubility of the lipophilic piperidine-pyridine framework. The counterion selection also influences solubility and physicochemical properties, providing opportunities for salt formation to optimize pharmaceutical formulations.

The pharmacophoric significance of carboxylic acid functionality extends beyond solubility enhancement to encompass direct participation in drug-target interactions. Carboxylic acids establish relatively strong electrostatic interactions and hydrogen bonds with protein targets, conferring both binding affinity and specificity to drug-target complexes. The ensemble of steric and electronic features provided by carboxylic acid groups enables optimum molecular interactions with enzymes and receptors, often serving as key determinants in pharmacophore recognition. Terminal carboxylate groups frequently form salt bridges with basic amino acid residues in target proteins, as exemplified by atorvastatin's carboxylate interaction with Lysine735 of 3-hydroxy-3-methylglutaryl-coenzyme A reductase.

In heterocyclic drug design, carboxylic acid groups serve multiple strategic functions beyond primary pharmacophore interactions. The acidic functionality can modulate membrane permeability characteristics, influencing drug distribution and bioavailability profiles. While carboxylic acids generally exhibit reduced membrane permeability due to their predominantly deprotonated state at physiological pH, this property can be advantageous for targeting specific tissues or avoiding unwanted central nervous system penetration. The pH-dependent charge state of carboxylic acids enables selective tissue distribution based on local pH environments, particularly relevant in gastrointestinal tract drug delivery where pH gradients vary significantly.

Bioisosterism represents another crucial aspect of carboxylic acid functionality in heterocyclic systems, where carboxylic acids serve as replacements for other functional groups to optimize drug properties. Despite the success of carboxylic acid-containing drugs, the presence of carboxylic acid residues can present liabilities including diminished passive membrane diffusion and potential idiosyncratic toxicities arising from glucuronidation metabolism. Consequently, carboxylic acid bioisosteres have been developed to retain beneficial interactions while avoiding potential drawbacks. The development of suitable carboxylic acid surrogates represents an effective strategy for addressing these limitations while preserving essential pharmacophoric interactions.

The role of carboxylic acids as bioprecursor prodrugs adds another dimension to their significance in heterocyclic drug design. Certain pharmaceutical agents undergo in vivo oxidation of alcohol groups to generate active carboxylic acid metabolites, as demonstrated by losartan's cytochrome P450-mediated conversion to its active carboxylic acid form. This prodrug approach enables improved pharmaceutical properties during drug administration while generating active carboxylic acid species at the target site.

Carboxylic Acid Function Mechanism Impact on Heterocyclic Systems Pharmaceutical Relevance
Solubility enhancement Ionization at physiological pH Improved aqueous solubility of lipophilic heterocycles Enhanced bioavailability
Pharmacophore interaction Electrostatic interactions and hydrogen bonding Direct binding to protein targets Increased potency and selectivity
Membrane permeability modulation pH-dependent charge state Controlled tissue distribution Targeted drug delivery
Bioisosteric replacement Functional group substitution Optimized drug properties Reduced toxicity liability
Prodrug activation Metabolic conversion to active acid In vivo generation of active species Improved pharmaceutical properties

特性

IUPAC Name

2-(3-aminopiperidin-1-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-9-2-1-5-14(7-9)10-6-8(11(15)16)3-4-13-10/h3-4,6,9H,1-2,5,7,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVORZIPMSJUTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250071-50-1
Record name 2-(3-aminopiperidin-1-yl)pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

2-(3-Aminopiperidin-1-yl)pyridine-4-carboxylic acid, a compound characterized by its unique structural features, has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a carboxylic acid and an aminopiperidine moiety. This structure enhances its ability to interact with various biological targets, particularly in the context of cellular signaling pathways.

The biological activity of this compound is largely attributed to its interaction with specific proteins and enzymes. Notably, it has been studied for its potential as an inhibitor of key kinases involved in signaling pathways that regulate cell growth and survival:

  • Kinase Inhibition : The compound exhibits significant inhibitory activity against specific kinases, which can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders. For instance, it has been shown to inhibit protein kinase B (Akt), a critical regulator in the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in various cancers .

Therapeutic Applications

The potential applications of this compound span several therapeutic areas:

  • Cancer Therapy : The compound's ability to inhibit kinases makes it a candidate for cancer treatment. Studies have demonstrated its efficacy in reducing tumor growth in xenograft models .
  • Neurodegenerative Disorders : Its interaction with cholinesterase enzymes suggests potential use in treating Alzheimer's disease by enhancing cholinergic signaling .

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has indicated that the compound exhibits cytotoxicity against various cancer cell lines. In one study, it was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard treatments like bleomycin .
  • In Vivo Efficacy : In animal models, the compound demonstrated significant anti-tumor activity, suggesting its potential as an effective therapeutic agent for cancer .

Data Summary

Biological ActivityMechanismTherapeutic AreaReference
Kinase InhibitionAkt InhibitionCancer
CytotoxicityApoptosis InductionCancer
Cholinesterase InhibitionEnhanced Cholinergic SignalingNeurodegenerative Disorders

科学的研究の応用

Inhibition of Kinase Activity

One of the primary applications of 2-(3-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is its ability to inhibit the activity of specific kinases, particularly the IκB kinase (IKK) complex. This inhibition is crucial in the context of diseases where the NF-κB signaling pathway is dysregulated, such as in various cancers and autoimmune disorders. The compound has shown efficacy in blocking transcription of genes associated with inflammatory cytokines (e.g., IL-1, IL-6) and other pro-inflammatory mediators .

Treatment of Inflammatory Diseases

The compound's role in treating inflammatory conditions is significant. It has been proposed for use in managing diseases such as rheumatoid arthritis, Crohn's disease, and multiple sclerosis by modulating immune responses and reducing inflammation . Its ability to inhibit IKK-mediated NF-κB activation suggests a mechanism through which it can alleviate symptoms associated with these chronic conditions.

Anticancer Potential

Research indicates that this compound may be effective against various types of cancer by targeting pathways involved in tumor growth and proliferation. Studies have demonstrated its potential to inhibit tumor growth in xenograft models, highlighting its applicability as an antitumor agent . The compound's selectivity for cancer cells over normal cells further enhances its therapeutic profile.

In Vivo Studies

In vivo studies have demonstrated that compounds similar to this compound can significantly reduce tumor size in animal models. For instance, compounds exhibiting similar structural characteristics have shown promising results against human tumor xenografts, indicating a robust anticancer effect .

Clinical Implications

Clinical implications are vast, with ongoing research aimed at understanding the full therapeutic potential of this compound in human subjects. Its applications span across various fields including oncology, rheumatology, and neurology, making it a versatile candidate for further investigation.

Summary Table of Applications

Application AreaSpecific Conditions/UsesMechanism
Inflammatory DiseasesRheumatoid arthritis, Crohn's diseaseIKK inhibition leading to reduced inflammation
Cancer TreatmentVarious malignancies (breast, lung cancers)Tumor growth inhibition via NF-κB modulation
Neurological DisordersPotential use in neuroinflammationModulation of immune response

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural and molecular differences between the target compound and related derivatives:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key References
2-(3-Aminopiperidin-1-yl)pyridine-4-carboxylic acid Pyridine -COOH (C4), 3-aminopiperidine (C2) ~280 (estimated)
ZK-806974 (RCSB PDB Ligand) Pyridinium -COOH (C4), piperidine (C2), carbamimidoyl, fluoro, imidazole 565.548
2-(2-Azanyl-1,3-thiazol-4-yl)pyridine-4-carboxylic acid Pyridine -COOH (C4), thiazole (C2) 237.25
7-[3-Amino-4-(methoxybenzyloxyimino)piperidin-1-yl]-quinoline-3-carboxylic acid (19h) Quinoline -COOH (C3), 3-aminopiperidine (C7), methoxybenzyloxyimino 525.21
2-[3-(Chlorophenyl-oxazolyl)azetidin-1-yl]pyridine-4-carboxylic acid (PDB 811) Pyridine -COOH (C4), azetidine (C2), chlorophenyl, oxazole ~650 (estimated)

Key Observations:

  • Core Flexibility vs.
  • Substituent Diversity: ZK-806974 incorporates fluoro and imidazole groups, increasing molecular weight and likely improving target selectivity (e.g., enzyme inhibition) .
  • Amino Group Positioning: The 3-aminopiperidine in the target compound differs from the 4-aminopiperidine in benzyl 4-aminopiperidine-1-carboxylate (), which lacks a pyridine-carboxylic acid moiety but shares similar safety concerns (e.g., unverified toxicity) .

Pharmacological and Physicochemical Properties

Bioactivity
  • Quinoline Derivatives (e.g., 19h): Exhibit antibacterial activity, as demonstrated by fluoroquinolone analogs targeting DNA gyrase . The methoxybenzyloxyimino group in 19h may enhance membrane permeability.
  • ZK-806974 : Likely acts as a protease inhibitor due to its carbamimidoyl and imidazole groups, which are common in enzyme-active site interactions .
Solubility and Stability
  • Carboxylic Acid Impact: The pyridine-4-carboxylic acid group in the target compound and its analogs (e.g., PDB 5TZ, 811) may form zwitterions, improving aqueous solubility compared to non-ionizable derivatives .
  • Piperidine vs. Azetidine : The larger piperidine ring in the target compound vs. azetidine in PDB 811 may reduce steric hindrance, favoring binding to larger protein pockets .

準備方法

Nucleophilic Substitution on Pyridine Core

  • Starting from 2,4-dichloropyridine or 4-substituted pyridine-2-carboxylic acid derivatives, nucleophilic aromatic substitution (SNAr) reactions introduce the piperidine moiety at the 2-position.
  • The nucleophile is often a 3-aminopiperidine or its protected form.
  • Typical solvents include polar aprotic solvents like DMF, THF, or ethanol.
  • Bases such as sodium carbonate, sodium hydroxide, or triethylamine facilitate the substitution.
  • Reaction temperatures vary from room temperature to reflux depending on the substrate reactivity.

Piperidine Functionalization and Amination

  • The piperidine ring may be introduced as a protected amine, such as tert-butoxycarbonyl (Boc) protected 3-aminopiperidine.
  • Deprotection steps using trifluoroacetic acid (TFA) or acidic conditions reveal the free amine.
  • Hydrogenation or reduction steps (e.g., using palladium on charcoal or Raney Nickel) convert nitrile or amide intermediates to the aminomethyl or amino functionalities on the piperidine ring.

Amide Formation and Coupling

  • Carboxylic acid groups on the pyridine ring can be activated for amide bond formation using coupling reagents such as PyBOP or 1,1'-carbonyldiimidazole.
  • This step allows the attachment of the aminopiperidine fragment or other amine-containing moieties.
  • The reaction is typically performed under mild conditions to preserve sensitive functional groups.

Representative Synthetic Routes from Literature

Step Description Reagents/Conditions Notes
1 Preparation of pyridine-4-carboxylic acid derivative Starting from 2,4-dichloropyridine; substitution with nucleophilic heterocycles SNAr reaction in DMF or EtOH with base
2 Introduction of 3-aminopiperidin-1-yl group Reaction of 2-chloropyridine-4-carboxylic acid with 3-aminopiperidine Room temp to reflux; base such as Na2CO3
3 Protection/deprotection of amines Use of Boc protecting group; deprotection with TFA Protects amines during multi-step synthesis
4 Reduction of nitrile/amide to amine Hydrogenation with Pd/C or Raney Nickel Converts cyano or amide groups to aminomethyl groups
5 Final purification Column chromatography, recrystallization, or HPLC Ensures high purity of final compound

Detailed Research Findings and Examples

  • A patent (US20070293533A1) describes general methods for preparing substituted aminopyridine carboxylic acids via nucleophilic substitution and subsequent cyclization steps. The use of bases like triethylamine and solvents such as ethanol or DMF is common. Monitoring by thin layer chromatography (TLC) and purification by column chromatography or HPLC are standard practices.

  • Research on aminomethyl-pyridines (related compounds) shows that the cyano group on pyridine carboxylic acids can be converted to aminomethyl groups by catalytic hydrogenation using palladium on charcoal or Raney Nickel. Amidation reactions using PyBOP are effective for coupling amines to carboxylic acids, followed by deprotection steps to yield free amines.

  • The synthesis of pyridyl amides of carboxylic acids using peptide coupling promoted by 1,1'-carbonyldiimidazole has been demonstrated as an efficient method to combine pharmacophore fragments, suggesting a viable approach for assembling complex aminopiperidinyl-pyridine carboxylic acids.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Nucleophilic Aromatic Substitution (SNAr) 2,4-Dichloropyridine derivatives 3-Aminopiperidine, bases (Na2CO3, Et3N) RT to reflux in DMF/EtOH Direct substitution, well-established Requires activated pyridine ring
Hydrogenation of Nitriles/Amides Pyridine carboxylic acid nitriles or amides Pd/C, Raney Nickel, H2 gas Mild temperature, atmospheric or elevated pressure Converts cyano to aminomethyl efficiently Sensitive to over-reduction
Peptide Coupling for Amide Formation Pyridine carboxylic acids and amines PyBOP, 1,1'-carbonyldiimidazole Room temperature, mild High yield amide bond formation Requires protection of sensitive groups
Protection/Deprotection Boc-protected amines TFA or acid for deprotection Room temperature Protects amines during synthesis Additional steps increase time

Notes on Purification and Characterization

  • Reaction progress is monitored by thin layer chromatography (TLC).
  • Purification typically involves column chromatography or preparative HPLC.
  • Final compounds are characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-Aminopiperidin-1-yl)pyridine-4-carboxylic acid?

The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with functionalized piperidine precursors. For example:

  • Step 1 : Activate the carboxylic acid group via chlorination (e.g., using thionyl chloride) to form pyridine-4-carbonyl chloride.
  • Step 2 : React with 3-aminopiperidine under basic conditions (e.g., triethylamine) to form the amide bond .
  • Step 3 : Purify via column chromatography (silica gel, methanol/dichloromethane gradient) and verify purity using HPLC (>95%) .
    Key considerations : Monitor reaction progress with TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) and avoid over-chlorination to prevent byproducts .

Q. How can spectroscopic characterization resolve ambiguities in structural confirmation?

  • NMR Analysis :
    • ¹H NMR : Look for characteristic signals: pyridine protons (δ 8.2–8.5 ppm), piperidine NH (δ 1.5–2.5 ppm, broad), and carboxylic acid proton (δ 12–13 ppm, if free acid form).
    • ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm) and pyridine/piperidine carbons (δ 120–150 ppm) .
  • IR Spectroscopy : Confirm amide bond (C=O stretch at ~1650 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3000 cm⁻¹) .
    Data contradiction resolution : Compare with analogs like 4-aminopiperidine-4-carboxylic acid (δ 2.8 ppm for NH₂ in D₂O) .

Q. What safety protocols are essential for handling this compound?

  • Hazard mitigation : Use fume hoods, nitrile gloves, and safety goggles.
  • First aid :
    • Skin contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists.
    • Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .
      Note : Toxicological data are limited; assume acute toxicity based on structural analogs (e.g., pyridine derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to enzymes (e.g., bacterial type IV secretion systems, as seen in pyridine-4-carboxylic acid derivatives) .
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., TraE protein interactions) over 100 ns trajectories in explicit solvent .
    Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence polarization) .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Experimental variables : Control pH (carboxylic acid pKa ~4.5), solvent (DMSO concentration <1% in assays), and temperature (25°C vs. 37°C) .
  • Data normalization : Use internal standards (e.g., 4-phenylbutanamide-pyridine analogs) to calibrate bioactivity measurements .
    Case study : Inconsistent antimicrobial activity may arise from efflux pump interference; test with efflux inhibitors like PAβN .

Q. How to optimize stability in aqueous solutions for in vivo studies?

  • pH adjustment : Formulate as sodium salt (pH 7.4) to enhance solubility and reduce degradation .
  • Degradation analysis : Monitor via LC-MS over 24 hours at 37°C; identify hydrolytic byproducts (e.g., pyridine-4-carboxylic acid) .
    Stabilizers : Add cyclodextrins (e.g., HP-β-CD) to encapsulate the hydrophobic piperidine moiety .

Q. What advanced techniques elucidate structure-activity relationships (SAR)?

  • Fragment-based design : Replace piperidine with morpholine or pyrrolidine to assess impact on target binding (e.g., ΔΔG calculations) .
  • Bioisosteric substitution : Replace carboxylic acid with tetrazole (e.g., 2-(3-aminopiperidin-1-yl)pyridine-4-tetrazole) to maintain charge while improving membrane permeability .
    Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k𝒹) for analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminopiperidin-1-yl)pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Aminopiperidin-1-yl)pyridine-4-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。